molecular formula C17H17N3O2 B049561 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine CAS No. 114460-08-1

4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

Cat. No.: B049561
CAS No.: 114460-08-1
M. Wt: 295.34 g/mol
InChI Key: AQTITSBNGSVQNZ-UHFFFAOYSA-N
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Description

GYKI 52895 is a compound that belongs to the class of 2,3-benzodiazepine derivatives. It also shares the 3,4-methylenedioxyamphetamine pharmacophore. Unlike other similar drugs, GYKI 52895 is a selective dopamine reuptake inhibitor (DARI), which appears to have an atypical mode of action compared to other dopamine reuptake inhibitors .

Preparation Methods

The synthesis of GYKI 52895 involves the formation of the 2,3-benzodiazepine core structure. The specific synthetic routes and reaction conditions are not widely documented in public sources. it is known that the compound is synthesized through a series of organic reactions involving the appropriate benzodiazepine and methylenedioxy precursors .

Chemical Reactions Analysis

GYKI 52895 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzodiazepine core.

    Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, to form different substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

GYKI 52895 exerts its effects by selectively inhibiting the reuptake of dopamine. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound’s molecular targets include the dopamine transporter, which it binds to and inhibits. This mechanism is distinct from other dopamine reuptake inhibitors, which may also affect other neurotransmitter systems .

Comparison with Similar Compounds

GYKI 52895 is unique among dopamine reuptake inhibitors due to its selective action and atypical mode of action. Similar compounds include:

GYKI 52895’s selectivity and unique mechanism make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTITSBNGSVQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921385
Record name 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114460-08-1, 869360-93-0
Record name Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYKI-52895
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869360930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GYKI-52895
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7KSE29GCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 8.80 g (0.03 moles) of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, 5.675 g (0.15 moles) of sodium borohydride and 80 ml of pyridine is stirred on a water bath heated to boiling, for 5 hours. When the reaction mixture is cool, 90 ml of water is added to it, then, under ice-cooling, 260 ml of an aqueous hydrochloric acid solution containing 110 ml of concentrated hydrochloric acid are added, and thereafter 115 ml of 40% aqueous sodium hydroxide solution are dropped to the reaction mixture. On adding the water, hydrogen evolution occurs, on adding the base the aimed compound separates in the form of an oil containing pyridine. The mixture is then extracted with benzene, the benzene phase is shaken with water, dried, clarified with activated charcoal and evaporated under reduced pressure. The residue is taken up in 50 ml of water, the crude product is filtered off, washed 5 times with 10 ml of water, dried at 50°-60° C., recrystallized from 16 ml of 50% aqueous ethanol and finally the crystal water is removed at 100°-105° C. under reduced pressure.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
5.675 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 2
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 3
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 4
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 5
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Reactant of Route 6
4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine

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